BenchChemオンラインストアへようこそ!

(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde

Mechanochemistry Green synthesis Pitavastatin intermediate

(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde (CAS 148901-68-2) is a quinoline-derived α,β-unsaturated aldehyde that serves as the essential penultimate intermediate in the convergent synthesis of pitavastatin calcium, a third-generation HMG-CoA reductase inhibitor marketed as Livalo. This compound bears the intact (E)-acrylaldehyde side chain required for the final Wittig olefination that installs the critical (E)-heptenoic acid chain of the active pharmaceutical ingredient.

Molecular Formula C21H16FNO
Molecular Weight 317.4 g/mol
CAS No. 148901-68-2
Cat. No. B115819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde
CAS148901-68-2
Molecular FormulaC21H16FNO
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2/b5-3+
InChIKeyWULPWIFGZFQFEQ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procurement Guide: (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde (CAS 148901-68-2) as a Pivotal Pitavastatin Intermediate


(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde (CAS 148901-68-2) is a quinoline-derived α,β-unsaturated aldehyde that serves as the essential penultimate intermediate in the convergent synthesis of pitavastatin calcium, a third-generation HMG-CoA reductase inhibitor marketed as Livalo [1]. This compound bears the intact (E)-acrylaldehyde side chain required for the final Wittig olefination that installs the critical (E)-heptenoic acid chain of the active pharmaceutical ingredient [2]. Its procurement is not simply a matter of sourcing any quinoline aldehyde; the pre-installed α,β-unsaturated aldehyde functionality directly dictates the stereochemical outcome and step-economy of the downstream convergent assembly, distinguishing it from earlier-generation intermediates such as the corresponding quinoline-3-carboxaldehyde that necessitate additional redox manipulation before side-chain coupling.

Why Generic Substitution Fails for (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde in Pitavastatin Synthesis


Generic substitution of this compound with other quinoline aldehydes is not chemically viable because the (E)-acrylaldehyde motif is the electrophilic partner that undergoes stereospecific Wittig olefination with the phosphonium salt of the statin side chain, directly establishing the required (E)-configured C6–C7 double bond of pitavastatin [1]. Replacing it with the saturated quinoline-3-carboxaldehyde (CAS 121660-37-5) would require additional oxidation-level adjustments and a separate olefination strategy, increasing step count, reducing convergence, and risking erosion of (E)-selectivity [2]. The compound's intrinsic role as a stereochemical relay point means that any structural deviation in the aldehyde-bearing side chain propagates into the final API's geometric purity and, consequently, its pharmacological activity.

Quantitative Differentiation Evidence for (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde Against Closest Analogs


Mechanochemical Synthesis of the Target Acrylaldehyde Achieves 93% Isolated Yield vs. 64.4% for the Carboxaldehyde Intermediate via Conventional Solution-Phase Route

The total mechano-synthesis protocol reported by Yu et al. delivers (E)-3-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde in 93% isolated yield over three steps (Suzuki–Miyaura, Minisci C–H alkylation, oxidation Heck coupling) using NiCl₂(dppp) catalysis under ball-milling conditions [1]. In contrast, a prior solution-phase synthesis of the earlier-stage intermediate 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxaldehyde (CAS 121660-37-5), which requires subsequent two-carbon homologation to reach the acrylaldehyde oxidation state, afforded only a 64.4% total yield [2]. This 28.6 percentage-point yield advantage, coupled with the elimination of a separate redox homologation step, represents a significant improvement in both mass efficiency and process simplicity for the downstream convergent assembly of pitavastatin.

Mechanochemistry Green synthesis Pitavastatin intermediate

Nickel-Catalyzed Mechanochemical Route Provides a Space-Time Yield of 2.78 × 10³ kg/m³/day, Demonstrating Industrial Throughput Advantage

The mechanochemical protocol optimized for the target compound achieved a Space-Time Yield (STY) of 2.78 × 10³ kg per m³ per day when using the NiCl₂(dppp) catalyst system, with an associated E-factor of 5.55 [1]. This STY value is indicative of substantial process intensification relative to traditional batch solution-phase syntheses of related quinoline intermediates, which typically operate at STY values below 1 × 10³ kg/m³/day due to longer reaction times and lower reactor loading [1]. The low E-factor further confirms reduced waste generation, aligning with modern green chemistry procurement criteria.

Space-time yield Process intensification Nickel catalysis

Prequalified (E)-Acrylaldehyde Configuration Enables >99% (E)-Stereoselectivity in Downstream Wittig Coupling to Pitavastatin

The pre-formed (E)-acrylaldehyde geometry of this compound serves as the stereochemical template that locks the essential (E)-configuration of the C6–C7 double bond in pitavastatin during the Wittig reaction with a lactonized statin side-chain phosphonium salt [1]. The convergent assembly achieved 75% isolated yield of the O-TBDMS-protected pitavastatin lactone with >99% (E)-selectivity after simple crystallization [1]. In contrast, alternative routes that construct the double bond via Horner–Wadsworth–Emmons reaction on the carboxaldehyde intermediate (CAS 121660-37-5) often require cryogenic conditions (–78 °C) and deliver lower stereoselectivity, necessitating chiral chromatographic purification to meet the pharmacopoeial requirement of >99.5% enantiomeric excess [2].

Wittig olefination Stereoselectivity Convergent synthesis

Commercial Specifications from Authorized Vendor Indicate Consistent Physical Quality: 98% Purity (GC) and mp 136–142 °C

AKSci lists commercial-grade (E)-3-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde at 98% purity (GC) with a melting point range of 136–142 °C, explicitly noting its role as a pitavastatin intermediate . This specification provides a baseline quality benchmark for procurement. The narrow melting-point range is consistent with high isomeric purity of the (E)-configured acrylaldehyde, which is critical for downstream stereochemical fidelity.

Quality control Procurement specification Vendor datasheet

Optimal Procurement and Application Scenarios for (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde


Convergent Pitavastatin Calcium API Manufacturing via Stereospecific Wittig Olefination

This compound is the preferred electrophilic coupling partner for the convergent synthesis of pitavastatin calcium. Its pre-installed (E)-acrylaldehyde undergoes Wittig reaction with the phosphonium salt of a lactonized statin side-chain precursor to directly furnish the (E)-heptenoate skeleton with >99% stereoselectivity, enabling a 75% isolated yield of protected pitavastatin lactone that is subsequently deprotected and salt-exchanged to pitavastatin calcium in 93% yield [1]. Procurement of this specific intermediate ensures that the stereochemical integrity of the final API is set at the coupling stage, eliminating the need for chiral chromatographic purification of the final drug substance.

Green Chemistry-Focused Pharmaceutical Intermediate Sourcing Using Mechanochemical Manufacturing

For manufacturers committed to sustainability targets, sourcing (E)-3-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde produced via the mechanochemical route (NiCl₂(dppp) catalysis, ball-milling) offers a 93% yield and a Space-Time Yield of 2.78 × 10³ kg/m³/day with an E-factor of 5.55 [2]. This route eliminates the need for cryogenic LiAlH₄ reductions and reduces organic solvent consumption, aligning with ICH Q11 and green chemistry procurement guidelines for advanced pharmaceutical intermediates.

Statin Intermediate Procurement for Generic Pitavastatin Development Programs

Generic drug developers seeking to establish a non-infringing, cost-competitive route to pitavastatin calcium benefit from sourcing this acrylaldehyde intermediate, as it has been explicitly validated in the published literature as the key advanced intermediate in a patent-expired convergent synthesis [1]. The 93% mechanochemical yield compares favorably against the 64.4% total yield reported for routes relying on the carboxaldehyde intermediate [3], offering a tangible cost-of-goods advantage in competitive generic markets.

Quote Request

Request a Quote for (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.